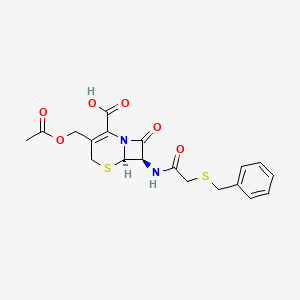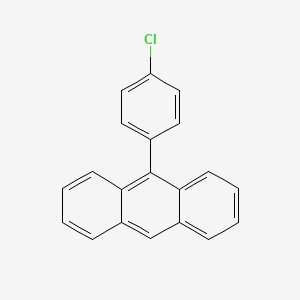
9-(4-Chlorophenyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Chlorophenyl)anthracene is an anthracene derivative where a chlorophenyl group is attached to the 9th position of the anthracene ring Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Chlorophenyl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid with a halide. For instance, 9-bromoanthracene can be reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.
Types of Reactions:
Oxidation: Anthracene derivatives can undergo oxidation to form anthraquinones.
Reduction: Reduction reactions can convert anthracene derivatives to dihydroanthracenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution often uses reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Anthraquinones.
Reduction: Dihydroanthracenes.
Substitution: Various substituted anthracenes depending on the electrophile used.
科学的研究の応用
9-(4-Chlorophenyl)anthracene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 9-(4-Chlorophenyl)anthracene depends on its application. In biological systems, it may interact with cellular components through π-π stacking interactions due to its aromatic structure. This can affect various molecular pathways and targets, such as DNA intercalation or enzyme inhibition .
類似化合物との比較
- 9-Phenylanthracene
- 9-(4-Methoxyphenyl)anthracene
- 9,10-Diphenylanthracene
Comparison: 9-(4-Chlorophenyl)anthracene is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. Compared to 9-Phenylanthracene, the chlorinated derivative may exhibit different photophysical properties and chemical reactivity.
特性
CAS番号 |
23674-16-0 |
|---|---|
分子式 |
C20H13Cl |
分子量 |
288.8 g/mol |
IUPAC名 |
9-(4-chlorophenyl)anthracene |
InChI |
InChI=1S/C20H13Cl/c21-17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13H |
InChIキー |
CFXPULIDVPRZGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


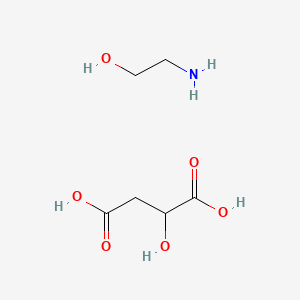

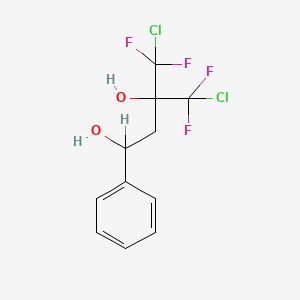
![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
![2-[2-(Ethenyloxy)ethyl]pyridine](/img/structure/B14696791.png)
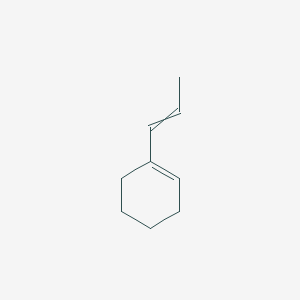
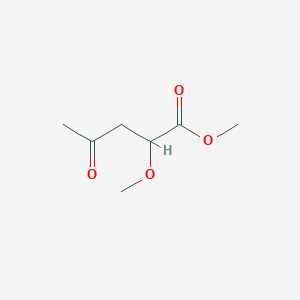
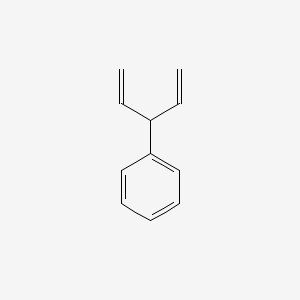
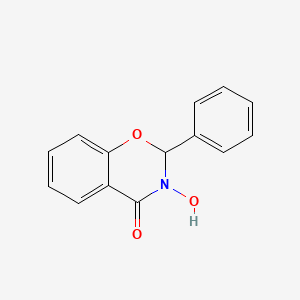
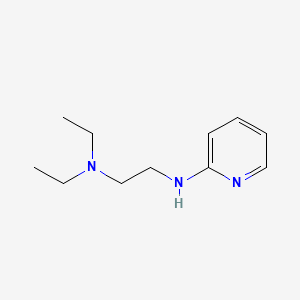
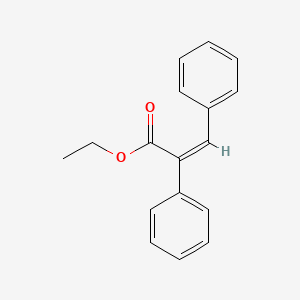
silane](/img/structure/B14696848.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
